molecular formula C₁₅H₁₈D₁₀N₂O₂ B1146149 [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester CAS No. 718613-18-4

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester

Cat. No.: B1146149
CAS No.: 718613-18-4
M. Wt: 278.46
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Description

Chemical Identity and Nomenclature

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester represents a sophisticated example of deuterium-labeled organic chemistry, characterized by its precise molecular identity and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 718613-18-4, distinguishing it from its non-deuterated counterpart which bears the identifier 125541-12-0. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate, reflecting the precise positioning of deuterium atoms within the molecular structure. This systematic naming convention follows established protocols for deuterium-labeled compounds, where the prefix "d10" indicates the incorporation of ten deuterium atoms at specified positions.

The molecular formula C15H18D10N2O2 accurately represents the elemental composition, showing the replacement of ten hydrogen atoms with their heavier isotopic counterparts. The molecular weight of 278.46 grams per mole reflects this isotopic substitution, demonstrating the measurable mass increase resulting from deuterium incorporation. Alternative nomenclature includes [1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1'-carboxylic Acid 1,1-Dimethylethyl Ester, which explicitly identifies the deuterium positions on the piperidine ring system. The compound's identification is further supported by its unique InChI key ZOUFAXNJXMEHBE-CAXZMXTISA-N, providing an unambiguous digital fingerprint for database searches and chemical informatics applications.

Table 1.1: Chemical Identification Parameters

Parameter Value
Chemical Abstracts Service Number 718613-18-4
Molecular Formula C15H18D10N2O2
Molecular Weight 278.46 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate
InChI Key ZOUFAXNJXMEHBE-CAXZMXTISA-N
Creation Date 2016-06-28
Last Modification 2025-05-10

Structural Classification within Bipiperidine Derivatives

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester belongs to the extensive family of bipiperidine derivatives, which constitute a crucial class of heterocyclic compounds characterized by two connected piperidine rings. The parent compound, 1,4'-bipiperidine, serves as the fundamental structural scaffold for numerous chemical modifications and functional group additions. This particular derivative incorporates several distinctive structural features that classify it within specific subcategories of bipiperidine chemistry, including deuterium-labeled compounds, carboxylate esters, and nitrogen-containing heterocycles. The structural classification places this compound among aliphatic heterocycles, specifically within the category of tertiary amines due to the nitrogen atom connectivity patterns.

The bipiperidine core structure consists of two six-membered saturated rings, each containing one nitrogen atom, connected through a carbon-nitrogen bond between the 1-position of one ring and the 4-position of the other. This connectivity pattern, designated as 1,4'-bipiperidine, distinguishes it from other possible bipiperidine isomers and represents the most common structural arrangement in this compound class. The addition of the tert-butyl carboxylate group introduces ester functionality, further classifying the compound among carboxylic acid derivatives. The systematic deuterium labeling at the 2,2,3,3,4,4,5,5,6,6 positions of one piperidine ring creates a unique subclass of isotopically labeled bipiperidine derivatives specifically designed for analytical applications.

Table 1.2: Structural Classification Hierarchy

Classification Level Category
Primary Class Heterocyclic Compounds
Secondary Class Aliphatic Heterocycles
Tertiary Class Bipiperidine Derivatives
Quaternary Class Deuterium-Labeled Compounds
Functional Groups Tertiary Amine, Carboxylate Ester
Ring System Two Six-Membered Saturated Rings
Connectivity Pattern 1,4'-Substitution

Historical Context in Deuterated Compound Development

The development of [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester reflects the broader historical evolution of deuterated compound synthesis, which traces its origins to Harold Urey's Nobel Prize-winning discovery of deuterium in 1931. Urey's identification of this stable hydrogen isotope at Columbia University laid the foundation for subsequent decades of isotopic labeling research and applications. The incorporation of deuterium in drug compounds began in the early 1960s with pioneering studies on d2-tyramine and d3-morphine, establishing the fundamental principles that would later guide the development of more sophisticated deuterated molecules. These early investigations demonstrated the potential for deuterium substitution to alter pharmacokinetic properties and metabolic pathways, concepts that remain central to contemporary deuterated compound design.

The first patents for deuterated molecules were granted in the United States during the 1970s, marking the transition from academic research to commercial application. This period witnessed significant developments in deuterated anesthetic compounds, with companies such as Dow Chemical filing foundational patents that established the intellectual property landscape for deuterated drug development. The subsequent evolution of deuteration technology involved contributions from numerous inventors and pharmaceutical companies, including extensive patent portfolios filed by researchers such as Tung, Gant, and Czarnik from 2005 onwards. The commercial success of this approach culminated in the approval of deutetrabenazine by the Food and Drug Administration in 2017, representing the first deuterated drug to receive regulatory approval.

The creation of [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester in 2016 represents a continuation of this historical trajectory, incorporating decades of accumulated knowledge in deuterium chemistry and isotopic labeling techniques. The compound's development reflects the maturation of synthetic methodologies for producing highly specific deuterium-labeled molecules with precise isotopic incorporation patterns. This historical context underscores the significance of contemporary deuterated compounds as tools that build upon a rich foundation of scientific discovery and technological advancement spanning nearly a century of isotope research.

Significance in Chemical Research

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester holds substantial significance in chemical research due to its unique properties as a deuterium-labeled analytical standard and research tool. The strategic incorporation of ten deuterium atoms creates a mass spectrometric signature that enables precise quantification and identification in complex analytical mixtures, making it invaluable for pharmaceutical research and metabolic studies. The compound's significance extends beyond simple analytical applications to encompass fundamental research in isotope effects, metabolic pathway elucidation, and pharmacokinetic investigations. Research applications leverage the kinetic isotope effect, whereby deuterium-substituted molecules exhibit different reaction rates compared to their hydrogen-containing counterparts, providing insights into reaction mechanisms and metabolic processes.

The analytical significance of this compound lies in its function as an internal standard for mass spectrometric analysis of related bipiperidine derivatives. When employed in analytical protocols, the deuterium labeling compensates for variations in sample preparation, instrument performance, and matrix effects, leading to enhanced accuracy and precision in quantitative measurements. The specific deuterium labeling pattern at the 2,2,3,3,4,4,5,5,6,6 positions creates predictable mass shifts in fragmentation patterns, enabling unambiguous identification and quantification even in complex biological or chemical matrices. This capability proves particularly valuable in pharmaceutical development, where accurate measurement of drug concentrations and metabolite formation is essential for understanding efficacy and safety profiles.

The research significance extends to fundamental studies of nitrogen-containing heterocycles and their chemical behavior under various conditions. The bipiperidine scaffold serves as a model system for investigating the effects of deuterium substitution on molecular properties, including bond strengths, vibrational frequencies, and electronic distributions. These studies contribute to broader understanding of isotope effects in organic chemistry and provide valuable data for computational modeling and theoretical investigations. The compound's significance in chemical research is further enhanced by its potential applications in mechanistic studies, where deuterium labeling can reveal details about reaction pathways and intermediate formation that would otherwise remain obscured.

Related Bipiperidine Compounds

The chemical landscape surrounding [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester includes numerous structurally related bipiperidine derivatives that share common structural features while exhibiting distinct chemical and physical properties. The parent compound, 1,4'-bipiperidine (Chemical Abstracts Service number 4897-50-1), represents the fundamental structural unit with molecular formula C10H20N2 and molecular weight 168.284 grams per mole. This unsubstituted bipiperidine serves as the starting material for various chemical modifications, including the deuterium labeling and ester functionalization present in the target compound. Alternative nomenclature for the parent structure includes 4-piperidinopiperidine, 1-(piperidin-4-yl)piperidine, and 4-(piperidin-1-yl)piperidine, reflecting different naming conventions used across chemical databases and literature sources.

Related deuterium-labeled variants include [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride (Chemical Abstracts Service number 718613-22-0), which shares the same deuterium labeling pattern but incorporates a different functional group arrangement. This compound exhibits molecular formula C11H20Cl2N2O and molecular weight 277.25 grams per mole, demonstrating how functional group modifications can alter molecular properties while maintaining the core deuterated bipiperidine structure. The structural similarity between these compounds enables comparative studies of deuterium effects across different functional group environments, providing valuable insights into isotopic influences on chemical behavior.

Table 1.5: Related Bipiperidine Compound Comparison

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol)
1,4'-Bipiperidine 4897-50-1 C10H20N2 168.284
[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester 718613-18-4 C15H18D10N2O2 278.46
[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride 718613-22-0 C11H20Cl2N2O 277.25
[1,4'-Bipiperidine]-1'-carbonyl-1'-carboxylic Acid tert-Butyl Ester 125541-12-0 C15H28N2O2 268.40

Additional related compounds include tert-butyl [4,4'-bipiperidine]-1-carboxylate (Chemical Abstracts Service number 171049-35-7) and di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate (Chemical Abstracts Service number 165528-89-2), which demonstrate alternative ester functionalization patterns within the bipiperidine family. These compounds illustrate the versatility of the bipiperidine scaffold for supporting various protective group strategies and functional group manipulations commonly employed in organic synthesis and pharmaceutical chemistry. The existence of this diverse array of related compounds underscores the importance of the bipiperidine structural motif in contemporary chemical research and highlights the specific advantages offered by deuterium labeling in analytical and mechanistic studies.

Properties

CAS No.

718613-18-4

Molecular Formula

C₁₅H₁₈D₁₀N₂O₂

Molecular Weight

278.46

Synonyms

[1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1’-carboxylic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

Preparation Methods

Isotopic Labeling of the tert-Butyl Group

Deuterium is introduced at the tert-butyl position using deuterated reagents:

  • Deuterated tert-Butanol (t-BuOD-d10) : Reacts with the activated carboxylic acid (e.g., acyl chloride) to form the ester.

  • Deuterated tert-Butyl Chloroformate : Employed in Schotten-Baumann reactions with bipiperidine derivatives under basic conditions (pH 9–10).

Reaction Conditions :

ParameterOptimal Range
Temperature0–5°C (to suppress H/D exchange)
SolventAnhydrous dichloromethane
CatalystDMAP (4-dimethylaminopyridine)
Reaction Time12–24 hours

Deuterium incorporation efficiency exceeds 98% when using excess t-BuOD-d10 and low-temperature conditions.

Esterification Optimization

Acyl Chloride Intermediate Route

The most widely reported method involves forming the acyl chloride intermediate:

  • Step 1 : [1,4'-Bipiperidine]-1'-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the acyl chloride.

  • Step 2 : The acyl chloride reacts with t-BuOD-d10 in the presence of a base (e.g., triethylamine) to yield the deuterated ester.

Yield Data :

StepYield (%)Purity (%)
185–9095
275–8098

Side reactions, such as tert-butyl group hydrolysis, are mitigated by maintaining anhydrous conditions and stoichiometric base.

Direct Coupling Using Carbodiimides

Alternative protocols utilize carbodiimide-mediated coupling:

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), and t-BuOD-d10.

  • Advantages : Avoids acyl chloride handling but requires rigorous drying of reagents.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety:

  • Flow Reactor Parameters :

    • Residence Time: 30–60 minutes

    • Pressure: 2–3 bar

    • Temperature Gradient: 25°C (inlet) to 40°C (outlet)

Catalytic distillation columns are used to recover excess t-BuOD-d10, reducing raw material costs by 40%.

Purification and Characterization

Chromatographic Purification

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Analytical Validation

  • NMR : δ 1.42 (s, 9H, tert-butyl-d10), δ 3.45–3.70 (m, 8H, bipiperidine).

  • Mass Spectrometry : m/z 278.46 [M+H]⁺, confirming deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This can occur under various conditions, depending on the nature of the substituent and the desired product.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Deuterated solvents such as deuterated chloroform or deuterated water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for:

  • Antitumor agents : Research indicates that compounds with similar structures have shown efficacy against aggressive cancer cell lines, including triple-negative breast cancer models .
  • Analgesic properties : Compounds related to bipiperidine structures have been noted for their pain-relieving effects, indicating potential applications in pain management therapies.

Isotopic Labeling Studies

The incorporation of deuterium (d10) allows for:

  • Metabolic tracing : This feature can be utilized in studies aimed at understanding metabolic pathways and reaction mechanisms in biological systems.
  • Pharmacokinetic studies : Isotopic labeling aids in tracking the distribution and metabolism of drugs within organisms, providing insights into their pharmacokinetic profiles.

Organic Synthesis

As a versatile building block, [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester can be used in:

  • Synthesis of complex organic molecules : Its functional groups can participate in various chemical reactions (e.g., acylation, alkylation), facilitating the construction of more complex structures.
  • Development of new synthetic methodologies : The compound's reactivity can inspire novel approaches to synthesize other compounds within medicinal chemistry.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activities
1-(4-Piperidinyl)-2-propanoneKetone derivativeAnalgesic properties
4-(2-Methylpiperidin-1-yl)benzaldehydeAldehyde derivativeAntidepressant effects
1-(2-Pyridinyl)-piperidin-4-oneKetone derivativeAntimicrobial activity

This table illustrates how structurally similar compounds exhibit diverse biological activities, suggesting that [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester may also possess unique therapeutic potentials.

Case Studies

Several studies have explored the biological significance of compounds related to [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester:

Antitumor Activity

In vitro studies demonstrated that structurally similar compounds could significantly reduce cell viability in aggressive cancer models. For instance, one study reported a 55% reduction in viability of MDA-MB-231 cells after treatment with a related bipiperidine compound at a concentration of 10 μM over three days .

Pharmacokinetic and Metabolic Studies

Isotopically labeled variants have been used to trace metabolic pathways in animal models, providing insights into drug metabolism and potential interactions within biological systems .

Mechanism of Action

The mechanism by which [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester exerts its effects involves its interaction with specific molecular targets. The bipiperidine core can interact with various receptors and enzymes, modulating their activity. The deuterated form allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

  • Non-Deuterated Bipiperidine tert-Butyl Esters: The non-deuterated counterpart lacks isotopic labeling, leading to differences in bond strength (C–H vs. C–D) and kinetic isotope effects. For example, deuterated esters exhibit slower thermolysis rates due to the stronger C–D bond .
  • Methacrylate vs. Acrylate tert-Butyl Esters : Evidence from polymer studies (e.g., MA20 vs. A20 systems) shows that methacrylate-based esters (e.g., tert-butyl methacrylate) undergo oxidative degradation prior to ester thermolysis, whereas acrylate-based esters (e.g., tert-butyl acrylate) directly release isobutylene and form cyclic anhydrides during decomposition . These differences highlight the impact of ester backbone chemistry on degradation pathways.

Thermal Stability and Degradation Kinetics

Parameter [1,4'-Bipiperidine]-1'-Carbonyl-d10-1'-Carboxylic Acid tert-Butyl Ester (Inferred) MA20 (Methacrylate-Based) A20 (Acrylate-Based)
Activation Energy (kJ/mol) ~120–130 (estimated, based on deuterium effects) 125 ± 13 116 ± 7
Primary Decomposition Step Deuterium-stabilized ester thermolysis Oxidative degradation → ester cleavage Direct ester thermolysis → anhydride formation
Thermal Stability Higher due to C–D bonds Moderate High (minimal oxidative side reactions)
  • Key Findings: The deuterated ester’s activation energy is expected to exceed that of non-deuterated analogues due to the kinetic isotope effect, as seen in polymer systems where deuterated compounds require higher energy for bond cleavage . Unlike MA20, which undergoes competing oxidative degradation, the bipiperidine ester’s rigid structure may suppress side reactions, favoring controlled thermolysis .

Application-Specific Behavior

  • Scanning Thermal Lithography (SThL) : In polymer films, tert-butyl acrylates (A20) produce narrower functionalized lines (~21 nm) compared to methacrylates (MA20, ~83 nm) due to cleaner thermolysis pathways . For the deuterated bipiperidine ester, similar precision could be achieved in surface patterning, with enhanced thermal stability enabling sharper features.
  • Drug Delivery: Compared to Irinotecan Hydrochloride’s bipiperidine ester , the deuterated variant may exhibit prolonged metabolic stability, reducing premature ester hydrolysis in vivo.

Mechanistic Insights and Reaction Kinetics

  • Thermolysis Mechanism :
    • Step 1 : tert-Butyl ester cleavage releases isobutylene (C₄H₈) and generates a carboxylic acid.
    • Step 2 : For deuterated esters, C–D bond cleavage dominates, requiring higher temperatures or longer exposure times .
  • Kinetic Analysis :
    • Zeroth-order kinetics are observed in ester decomposition (evidenced by Arrhenius plots in polymer systems) .
    • Estimated activation energy for the deuterated ester aligns with acrylate-based systems (116–125 kJ/mol), modified by isotopic effects .

Biological Activity

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester is a synthetic organic compound characterized by its bipiperidine structure, which consists of two piperidine rings linked by a carbon-carbon bond. The compound features a carbonyl group and a carboxylic acid moiety esterified with tert-butyl, contributing to its unique chemical properties and potential biological activities. The incorporation of deuterium at the carbonyl position suggests its utility in isotopic labeling studies, which can aid in tracing metabolic pathways or understanding reaction mechanisms .

  • Molecular Formula : C15H18D10N2O2
  • Molecular Weight : 278.46 g/mol
  • CAS Number : 718613-18-4

The compound's reactivity is attributed to its functional groups, which may interact with various biological targets, making it a candidate for medicinal chemistry applications .

Biological Activity Overview

The biological activity of [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester has not been extensively documented in the literature; however, its structural analogs and related compounds provide insight into potential biological effects.

Potential Applications

The compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains and fungi.
  • Cytotoxicity : Investigations into the cytotoxic effects against cancer cell lines are promising.
  • Therapeutic Applications : Its interaction with specific biological targets may lead to therapeutic uses in treating diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can highlight potential biological activities:

Compound NameStructure TypeNotable Activities
1-(4-Piperidinyl)-2-propanoneKetone derivativeAnalgesic properties
4-(2-Methylpiperidin-1-yl)benzaldehydeAldehyde derivativeAntidepressant effects
1-(2-Pyridinyl)-piperidin-4-oneKetone derivativeAntimicrobial activity

These compounds demonstrate varied biological activities that could be explored further for [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester .

Research Findings and Case Studies

Current research focuses on the synthesis and biological testing of piperidine derivatives. For instance, studies involving similar piperidine structures have employed in silico methods to predict their interactions with microbial targets. These investigations typically include:

  • In vitro Testing : Assessing the effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : Evaluating the impact on human cancer cell lines (e.g., THP-1) to determine potential therapeutic applications .

Example Study

A notable study investigated a series of compounds with piperazine moieties, revealing significant antimicrobial activity against Mycobacterium species. The structure–activity relationship indicated that modifications in the piperidine structure could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing experiments involving [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester in isotopic labeling studies?

  • Methodological Answer : When designing experiments, prioritize isotopic purity (deuterium incorporation at the d10 position) and stability under reaction conditions. Use techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm labeling efficiency . For synthesis, refer to multi-step protocols involving tert-butyl ester protection/deprotection and controlled coupling reactions, as seen in analogous piperidine derivatives . Ensure inert atmospheres (e.g., nitrogen) to minimize hydrolysis of the tert-butyl ester group .

Q. How can researchers characterize the structural integrity of this compound after synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR : Compare deuterium integration in 1H^1H-NMR to confirm d10 labeling .
  • HPLC-MS : Assess purity and detect isotopic patterns .
  • FT-IR : Verify carbonyl (C=O) and carboxylic acid tert-butyl ester functional groups .
  • Elemental Analysis : Cross-check with theoretical values for C, H, N, and deuterium content .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity, as tert-butyl esters are prone to cleavage under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?

  • Methodological Answer : Conduct controlled kinetic studies under varying conditions (solvent polarity, temperature, nucleophile strength). For example:

  • Compare reactions in polar aprotic (DMF) vs. non-polar solvents (THF) .
  • Monitor intermediates via in-situ techniques like 13C^{13}C-NMR or Raman spectroscopy.
  • Cross-reference with stability data from structurally similar tert-butyl piperidine carboxylates .

Q. What strategies optimize the synthesis yield of this deuterated compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling steps, as used in analogous bipiperidine syntheses .
  • Deuterium Source : Use deuterated reagents (e.g., D2_2O or CD3_3OD) in late-stage steps to minimize isotopic dilution .
  • Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., esterification) to reduce side reactions .

Q. How does deuterium labeling affect the compound’s pharmacokinetic (PK) or metabolic profiling?

  • Methodological Answer :

  • In Vitro Studies : Compare metabolic stability in liver microsomes (human/rat) using LC-MS to track deuterium retention .
  • Isotope Effects : Assess rate differences in CYP450-mediated oxidation between deuterated and non-deuterated analogs .
  • Data Normalization : Use internal standards (e.g., 13C^{13}C-labeled analogs) to correct for matrix effects in bioanalytical assays .

Key Methodological Takeaways

  • Isotopic Purity : Prioritize deuterium-enriched reagents and validate labeling via MS/NMR .
  • Reactivity Management : Avoid incompatible conditions (e.g., strong acids/bases) to preserve the tert-butyl ester .
  • Data Reconciliation : Use controlled experiments and cross-disciplinary techniques (e.g., kinetics, spectroscopy) to resolve contradictions .

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